
Adrenomedullin
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Description
Adrenomedullin is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiovascular Applications
Adrenomedullin has been extensively studied for its role in cardiovascular diseases (CVDs). It serves as a prognostic biomarker and therapeutic target due to its involvement in vascular homeostasis.
Key Findings:
- Biomarker for Heart Failure: Circulating levels of AM and its mid-regional pro-peptide (MR-proADM) have been identified as effective prognostic markers for heart failure and pulmonary congestion. Elevated levels correlate with adverse outcomes in patients with CVDs .
- Therapeutic Potential: AM's vasodilatory effects are mediated through its receptors on vascular endothelial cells (ECs) and vascular smooth muscle cells (VSMCs), leading to decreased blood pressure and increased cardiac output. Clinical trials have shown that AM infusion can improve hemodynamic parameters in heart failure patients .
Table 1: Clinical Trials of this compound in Cardiovascular Diseases
Inflammatory Bowel Disease (IBD)
This compound's anti-inflammatory properties have led to its investigation as a treatment for inflammatory bowel diseases, such as ulcerative colitis (UC) and Crohn's disease (CD).
Key Findings:
- Mechanism of Action: AM suppresses inflammatory cytokine production and enhances mucosal healing in animal models of IBD. Its administration has been shown to improve vascular regeneration and immune function within the intestinal mucosa .
- Clinical Trials: A multicenter clinical trial is currently evaluating the efficacy of AM in patients with refractory UC and CD, highlighting its potential as a novel therapeutic agent in IBD management .
Table 2: Clinical Trials of this compound in Inflammatory Bowel Disease
Other Therapeutic Applications
Beyond cardiovascular applications and IBD, this compound is being explored for its potential benefits in other areas:
- Endothelial Barrier Stability: AM has been shown to enhance endothelial barrier function, which is crucial for maintaining vascular integrity. Studies indicate that it reduces hyperpermeability induced by inflammatory stimuli through cAMP-dependent mechanisms .
- Cardiac Protection: Research indicates that AM may protect against cardiac myocyte apoptosis induced by stressors such as doxorubicin, suggesting its role in cardioprotection during chemotherapy .
Q & A
Basic Research Questions
Q. What are the primary physiological roles of adrenomedullin, and how are its secretion mechanisms characterized in different tissues?
this compound (AM) is a multifunctional peptide hormone involved in cardiovascular regulation, cellular growth, and endocrine modulation. Its secretion is regulated by hypoxia, inflammatory cytokines (e.g., IL-1β, TNF-α), and mechanical stress. Tissue-specific expression has been documented in vascular endothelial cells, adrenal medulla, and pancreatic epithelium . Methodologically, AM secretion can be quantified via ELISA (sensitivity: 0.02–25 ng/ml) using competitive binding assays, with validation against disease states like hypertension and sepsis .
Q. How can researchers accurately measure circulating this compound levels, and what are the key considerations for assay selection?
Circulating AM is measured using ELISA or radioimmunoassays. Key considerations include:
- Cross-reactivity : AM shares homology with calcitonin gene-related peptide (CGRP), necessitating antibodies with high specificity (e.g., rabbit anti-prothis compound IgG) .
- Sample preparation : Plasma requires EDTA-based stabilization to prevent degradation.
- Validation : Correlate results with clinical parameters (e.g., KL grades in osteoarthritis, r=0.322–0.373 for serum/synovial fluid AM levels) .
Q. What experimental models are suitable for studying this compound’s cardiovascular effects?
- In vitro : Vascular smooth muscle cells (VSMCs) treated with AM (10–100 nM) to assess cAMP/PKA signaling and vasodilation .
- In vivo : Rodent models of heart failure (e.g., diastolic dysfunction) where plasma AM elevation correlates with disease severity (p<0.05 via stepwise regression) .
Advanced Research Questions
Q. How does this compound signaling via ADMR vs. CRLR receptors differ in cancer progression, and how can this be experimentally dissected?
this compound receptor (ADMR) drives autocrine proliferation in pancreatic cancer (e.g., Panc-1 cells), while calcitonin receptor-like receptor (CRLR) is expressed in stromal cells. To distinguish pathways:
- Receptor silencing : Use ADMR-specific shRNA to block AM-induced NF-κB activation and invasion (IC50 reduction: ~50% in MPanc96 cells) .
- Co-culture systems : Compare tumor cell growth in the presence of ADMR-expressing cancer cells vs. CRLR-expressing endothelial cells .
Q. What methodological approaches resolve contradictions in this compound’s role in inflammatory diseases (e.g., neuroprotection vs. exacerbation)?
- Context-specific models : In experimental autoimmune encephalomyelitis (EAE), AM reduces Th1/Th17 encephalitogenic cells (p<0.01) but increases Th2 responses, requiring flow cytometry for subset quantification .
- Dose-dependent effects : Low-dose AM (1–10 nM) mitigates LPS-induced septic shock by modulating macrophage activation, while high doses (≥50 nM) exacerbate hypotension .
Q. How can researchers analyze this compound’s dual role in cellular growth (proliferation vs. apoptosis) across tissue types?
- Transcriptomic profiling : RNA-seq of AM-treated cancer cells (e.g., BxPC3) vs. normal endothelial cells to identify divergent pathways (e.g., PI3K/Akt in cancer vs. p53 in normal cells).
- Functional assays : Combine BrdU proliferation assays with TUNEL staining to quantify growth/apoptosis ratios .
Q. Methodological Guidance
Q. What statistical frameworks are recommended for analyzing this compound’s correlation with disease progression?
- Multivariate regression : Use plasma AM as a dependent variable with covariates like age, sex, and systolic function (SPSS/ANOVA; p<0.05 threshold) .
- Spearman’s rank correlation : For non-parametric data (e.g., KL grades vs. synovial fluid AM levels; r=0.373, p<0.001) .
Q. How should researchers validate this compound receptor specificity in binding studies?
- Competitive binding assays : Co-incubate cells with AM and CGRP antagonists (e.g., AM(22-52), IC50: ~10 nM) to block cross-reactivity .
- Western blotting : Confirm receptor isoform expression (e.g., ADMR in Panc-1 cells vs. CRLR in HUVECs) .
Q. What in vivo models best replicate this compound’s neuroprotective effects?
- Hypoxic-ischemic brain injury : Rat models with AM infusion (5 µg/kg/hr) show reduced infarct volume (p<0.01) via MRI and histopathology .
- Traumatic brain injury (TBI) : Measure cerebrospinal fluid AM levels post-TBI in pediatric cohorts (ELISA validation required) .
Q. Unresolved Issues & Future Directions
Q. What gaps exist in understanding this compound’s interaction with the blood-brain barrier?
- Mechanistic studies : Use transwell assays with brain endothelial cells to quantify AM permeability under hypoxia .
- Clinical correlation : Compare plasma vs. CSF AM levels in neurodegenerative diseases (e.g., Alzheimer’s) .
Q. How can this compound-based therapies be optimized for clinical translation?
Properties
bioactivity |
Gram+ & Gram-, |
---|---|
sequence |
YRQSMNNFQGLRSFGCRFGTCTVQKLAHQIYQFTDKDKDNVAPRSKISPQGY |
Origin of Product |
United States |
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